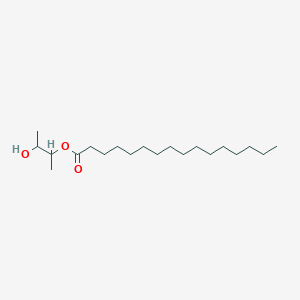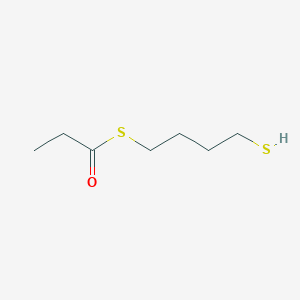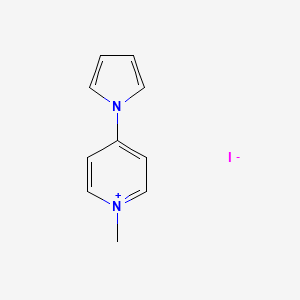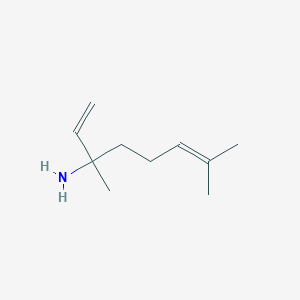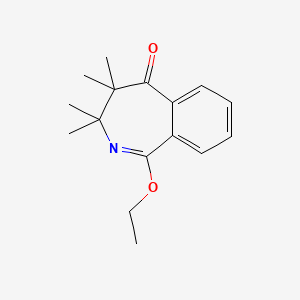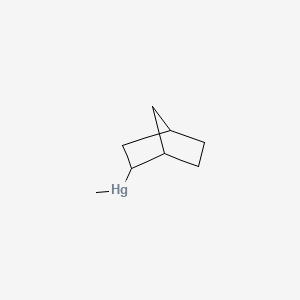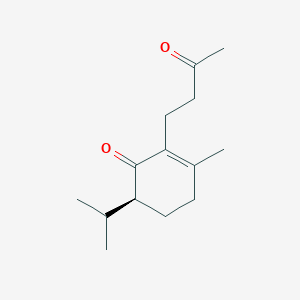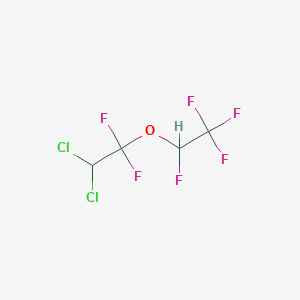
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane is a chemical compound with the molecular formula C4H2Cl2F6O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of phenol or its alkali metal phenate with dichlorodifluoroethylene . This reaction forms 2,2-dichloro-1,1-difluoroethoxybenzene, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and catalysts ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets and pathways. The compound can affect various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Dichloro-1,1-difluoroethoxy)propane: This compound has a similar structure but differs in its chemical properties and applications.
1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene: Another related compound with distinct chemical characteristics and uses.
Uniqueness
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinctive chemical and physical properties. These properties make it valuable for various specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
57041-65-3 |
|---|---|
Molekularformel |
C4H2Cl2F6O |
Molekulargewicht |
250.95 g/mol |
IUPAC-Name |
2-(2,2-dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2Cl2F6O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H |
InChI-Schlüssel |
RDYTUFQTFZMTJC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(OC(C(Cl)Cl)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
